2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one, also known as EPFMT, is a synthetic compound that belongs to the thiazolidinone family. It has gained attention in the scientific community due to its potential applications in medicinal chemistry, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways involved in cancer progression. It has been reported to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has also been shown to inhibit the activity of STAT3, a transcription factor that plays a key role in cancer progression by promoting cell survival, proliferation, and immune evasion. Furthermore, 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been reported to inhibit the activity of AKT, a protein kinase that regulates various cellular processes including cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects in cancer cells. It has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, while inhibiting the expression of anti-apoptotic proteins such as Bcl-2. Furthermore, 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been reported to induce oxidative stress in cancer cells, leading to DNA damage and cell death. In addition, 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix and play a key role in cancer invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It exhibits potent anti-cancer activity in various cancer cell lines, making it a potential candidate for further preclinical and clinical studies. 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has also been shown to exhibit minimal toxicity towards normal cells, which is important for developing safe and effective anti-cancer drugs. However, there are also limitations to using 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one in lab experiments. The synthesis method is complex and involves the use of various chemical reagents, which can be time-consuming and expensive. Furthermore, the mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one is not fully understood, which makes it difficult to optimize its anti-cancer activity.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one. One direction is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to further investigate the mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one, particularly its interaction with various signaling pathways involved in cancer progression. Furthermore, future studies could explore the potential of 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one as a combination therapy with other anti-cancer drugs. Additionally, studies could investigate the potential of 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one in other diseases such as inflammation and neurodegeneration.
Synthesemethoden
2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-ethoxyaniline with acetic anhydride to form N-(4-ethoxyphenyl)acetamide. This intermediate is then reacted with thioglycolic acid and propyl bromide to form 2-(4-ethoxyphenyl)-3-propyl-1,3-thiazolidin-4-one. The final step involves the reaction of this intermediate with 5-(2-nitrophenyl)furan-2-carbaldehyde to form 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one.
Wissenschaftliche Forschungsanwendungen
2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been reported to exhibit anti-cancer activity in various cancer cell lines including breast, colon, and lung cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has also been reported to inhibit the migration and invasion of cancer cells, which are important processes involved in the metastasis of cancer. Furthermore, 2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been shown to enhance the efficacy of other anti-cancer drugs, making it a potential candidate for combination therapy.
Eigenschaften
Produktname |
2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one |
---|---|
Molekularformel |
C25H23N3O5S |
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
(5Z)-2-(4-ethoxyphenyl)imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H23N3O5S/c1-3-15-27-24(29)23(34-25(27)26-17-9-11-18(12-10-17)32-4-2)16-19-13-14-22(33-19)20-7-5-6-8-21(20)28(30)31/h5-14,16H,3-4,15H2,1-2H3/b23-16-,26-25? |
InChI-Schlüssel |
RIKCTXSHFSTRFU-ZYITZIQLSA-N |
Isomerische SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/SC1=NC4=CC=C(C=C4)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=NC4=CC=C(C=C4)OCC |
Kanonische SMILES |
CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=NC4=CC=C(C=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.